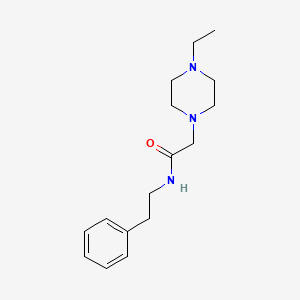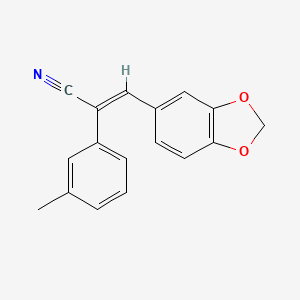![molecular formula C26H24N2O5 B5341600 benzyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]glycinate](/img/structure/B5341600.png)
benzyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]glycinate is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is a derivative of glycine, an amino acid that plays a crucial role in many biological processes. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated.
Mécanisme D'action
The mechanism of action of benzyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]glycinate is not fully understood. However, it has been shown to inhibit the production of inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. In neurological research, this compound has been shown to reduce neuroinflammation by inhibiting the activation of microglia and astrocytes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It has also been shown to reduce pain and inflammation in animal models. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]glycinate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. It has been extensively studied for its potential application in scientific research, and its mechanism of action and biochemical and physiological effects have been well characterized. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects on human health are not fully understood. It is also important to note that the effects of this compound may vary depending on the experimental conditions and the cell type or tissue being studied.
Orientations Futures
There are several future directions for research on benzyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]glycinate. One direction is to investigate the potential application of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential application of this compound in the treatment of cancer, particularly in combination with other chemotherapeutic agents. In neurological research, future studies could investigate the potential application of this compound in the treatment of neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of this compound in human subjects to determine its safety and efficacy for clinical use.
Méthodes De Synthèse
Benzyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]glycinate has been synthesized using different methods. One method involves the reaction of benzyl N-(tert-butoxycarbonyl)-glycinate with 4-methoxybenzylamine in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then reacted with benzoyl chloride and triethylamine to obtain this compound. Another method involves the reaction of benzyl glycinate with 4-methoxybenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide, followed by the reaction with acryloyl chloride to obtain this compound.
Applications De Recherche Scientifique
Benzyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]glycinate has been studied for its potential application in scientific research. This compound has been investigated for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models. This compound has also been studied for its potential application in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. This compound has also been investigated for its potential application in neurological research. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
benzyl 2-[[(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-32-22-14-12-19(13-15-22)16-23(28-25(30)21-10-6-3-7-11-21)26(31)27-17-24(29)33-18-20-8-4-2-5-9-20/h2-16H,17-18H2,1H3,(H,27,31)(H,28,30)/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFUQPOELBAXLJ-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCC(=O)OCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NCC(=O)OCC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(methoxymethyl)-1-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5341529.png)
![ethyl {[4-isopropyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5341537.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5341540.png)
![3-(3-methyl-2-thienyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5341547.png)
![{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5341559.png)
![N-[2-[(4-tert-butylbenzoyl)amino]-3-(4-chlorophenyl)acryloyl]alanine](/img/structure/B5341567.png)
![2,5-dimethyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5341583.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5341587.png)
![5-[3-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5341592.png)


